molecular formula C5H2F2IN B1592272 2,6-Difluoro-3-iodopyridine CAS No. 685517-67-3

2,6-Difluoro-3-iodopyridine

Cat. No. B1592272
M. Wt: 240.98 g/mol
InChI Key: UTWLONSABCGCBR-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-iodopyridine is a chemical compound with the molecular formula C5H2F2IN . It is used in various chemical reactions and has significant applications in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of 2,6-Difluoro-3-iodopyridine involves the use of 2,6-difluoropyridine as a reaction material. Under the influence of butyllithium and iodine, an intermediate 3-iodo-2,6-difluoropyridine is generated, which is further reacted to produce 2,6-difluoro-4-iodopyridine . Another method involves the transformation of a compound into 2,6-diamino-3-iodopyridine, which is then acylated and converted into 6-amino-2-fluoro-3-iodopyridine .


Molecular Structure Analysis

The molecular structure of 2,6-Difluoro-3-iodopyridine is represented by the InChI code: 1S/C5H2F2IN/c6-4-2-1-3(8)5(7)9-4/h1-2H . The compound has a molecular weight of 240.98 .


Chemical Reactions Analysis

Fluoropyridines, such as 2,6-Difluoro-3-iodopyridine, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

It has a melting point range of 38.0 to 42.0 °C . The compound is soluble in methanol .

Scientific Research Applications

Synthesis and Coordination Chemistry

2,6-Difluoro-3-iodopyridine derivatives, such as 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, have been explored for their synthesis and coordination chemistry. These compounds have shown potential in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).

Halogen Bonding in Metal Coordination

2,6-Difluoro-3-iodopyridine analogs have been investigated for their role in halogen bonding, particularly in metal coordination chemistry. Studies have shown that these compounds can form stable, air-crystalline complexes through halogen bonding interactions (Liantonio et al., 2002).

X-ray Diffraction Analysis

The X-ray diffraction analysis of derivatives like 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine has provided insights into the structural arrangements and potential applications of these compounds in synthesizing monomers for polymers (Peloquin et al., 2019).

Iodination Processes

Research has also focused on the iodination processes of pyridine derivatives, including the synthesis of 2-chloro-3-iodopyridine, which is a crucial raw material for producing intermediates like flazasulfuron (Du Yi-hui, 2009).

Application in Polymer Chemistry

The compound's derivatives have been utilized in the preparation of partially fluorinated polymers with diverse architectures. This application highlights the versatility of 2,6-difluoro-3-iodopyridine in polymer chemistry, offering new possibilities in material science (Andrew J. Peloquin et al., 2019).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Relevant Papers The most relevant paper retrieved is “Synthesis of Fluorinated Pyridines” published on SpringerLink . This paper presents the methods of synthesis of various fluoropyridines and discusses their interesting and unusual properties .

properties

IUPAC Name

2,6-difluoro-3-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F2IN/c6-4-2-1-3(8)5(7)9-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWLONSABCGCBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1I)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599727
Record name 2,6-Difluoro-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-3-iodopyridine

CAS RN

685517-67-3
Record name 2,6-Difluoro-3-iodopyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluoro-3-iodopyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a stirred solution of lithium diisopropylamide (4.34 mL, 8.69 mmol, 2.0 M solution in heptane/THF/ethylbenzene) in THF (20 mL) at −78° C. under a nitrogen atmosphere was added 2,6-difluoropyridine (0.79 mL, 8.69 mmol). The mixture was stirred at −78° C. for 45 min before iodine (2.21 g, 8.69 mmol) in THF (10 mL) was added via syringe. The reaction was stirred for an additional 30 min at −78° C. The reaction mixture was diluted with EtOAc and washed with 10% aqueous sodium sulfite. The organic layer was separated, dried over magnesium sulfate, filtered, and concentrated. The resulting crude product was purified by silica gel chromatography to give 2,6-difluoro-3-iodopyridine.
Quantity
4.34 mL
Type
reactant
Reaction Step One
Quantity
0.79 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.21 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of butyllithium (38.8 ml, 97 mmol) in tetrahydrofuran (194 ml) at −78° C. was added diisopropylamine (13.8 ml, 97 mmol) dropwise. After 15 minutes at −78° C., 2,6-difluoropyridine (8.8 ml, 97 mmol) was added slowly. After 1 hour slowly, a solution of iodine (24.6 g, 97 mmol) in tetrahydrofuran (50 ml) was carefully added, keeping the internal temperature at −78° C. Sodium sulfite (3.0 g, 24 mmol) was added and the temperature was allowed to gradually increase to ambient temperature. The reaction mixture was diluted with ethyl ether, washed with water, then dried over magnesium sulfate, filtered, and concentrated. The residue was purified by column chromatography on silica gel, eluting (ethyl acetate/isohexane gradient) to give 2,6-difluoro-3-iodopyridine.
Quantity
38.8 mL
Type
reactant
Reaction Step One
Quantity
13.8 mL
Type
reactant
Reaction Step One
Quantity
194 mL
Type
solvent
Reaction Step One
Quantity
8.8 mL
Type
reactant
Reaction Step Two
Quantity
24.6 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
3 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a mixture of 2,6-difluoropyridine (1.15 g, 10 mmol, 10. eqv) in toluene (300 ml) was added n-BuLi (4.8 ml, 12 mmol, 1.2 eqv) at −78° C. under nitrogen and the mixture was stirred at the same temperature for 4 hrs. Iodine (2.53 g, 10 mmol) was added with the temperature still below −70° C. The mixture was allowed to warm up to RT and quenched with 10 ml water. The organic solvent was removed under vacuum and the product was collected by filtration. Chromatography by silica gel (petroleum ether: EtOAc=50:1 to 5:1) to give 2,6-difluoro-3-iodopyridine as solid (1.49 g, 6.1 mmol, 61% yield) ESI-MS (M+1): 242 calc. for C5H2F2IN 241.
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step Two
Quantity
2.53 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Difluoro-3-iodopyridine
Reactant of Route 2
2,6-Difluoro-3-iodopyridine
Reactant of Route 3
2,6-Difluoro-3-iodopyridine
Reactant of Route 4
2,6-Difluoro-3-iodopyridine
Reactant of Route 5
2,6-Difluoro-3-iodopyridine
Reactant of Route 6
2,6-Difluoro-3-iodopyridine

Citations

For This Compound
6
Citations
M Schlosser, T Rausis - European Journal of Organic Chemistry, 2004 - Wiley Online Library
Contrary to a literature claim, 2,6‐difluoropyridine‐3‐carboxaldehyde can be readily prepared by consecutive treatment of 2,6‐difluoropyridine with lithium diisopropylamide and N,N‐…
X Jin, JR Cramer, QW Chen, HL Liang, J Shang… - Chinese Chemical …, 2017 - Elsevier
Two-dimensional self-assemblies of four partially fluorinated molecules, 1,4-bis(2,6-difluoropyridin-4-yl)benzene, 4,4′-bis(2,6-difluoropyridin-4-yl)-1,1′-biphenyl, 4,4′-bis(2,6-…
Number of citations: 8 www.sciencedirect.com
M Schnürch - Halogenated Heterocycles: Synthesis, Application and …, 2012 - Springer
The decoration of heterocycles with functional groups and substituents is of great importance for many fields of chemistry. In this context, selective functionalizations of certain positions …
Number of citations: 27 link.springer.com
M Hedidi, G Bentabed-Ababsa, A Derdour, YS Halauko… - Tetrahedron, 2016 - Elsevier
A series of methoxy- and fluoro-pyridines have been deprotometalated in tetrahydrofuran at room temperature by using a mixed lithium–zinc combination obtained from ZnCl 2 ·TMEDA (…
Number of citations: 30 www.sciencedirect.com
J Huang, G Hu, S An, D Chen, M Li… - The Journal of Organic …, 2019 - ACS Publications
N-Alkylated 4-pyridones were obtained through a one-pot procedure involving either normal or interrupted Pummerer reactions between triflic anhydride-activated sulfoxides and 4-…
Number of citations: 16 pubs.acs.org
OA Ivashkevich, VE Matulis, F Chevallier, T Roisnel… - univ-rennes.hal.science
A series of methoxy-and fluoro-pyridines have been deprotometalated in tetrahydrofuran at room temperature by using a mixed lithium-zinc combination obtained from ZnCl2· TMEDA (…
Number of citations: 3 univ-rennes.hal.science

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